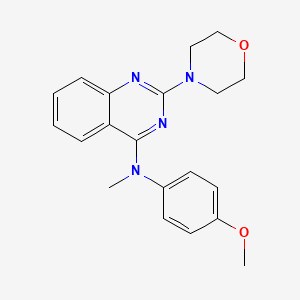
N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a quinazoline derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis could be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinazoline-phenol derivative, while reduction could produce a dihydroquinazoline compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of quinazoline are often explored for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline moiety is known to inhibit certain tyrosine kinases, which play a role in cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and used for treating non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in breast cancer treatment.
Uniqueness
N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine may offer unique properties such as enhanced selectivity or reduced side effects compared to other quinazoline derivatives.
Propiedades
Número CAS |
827030-46-6 |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-methyl-2-morpholin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H22N4O2/c1-23(15-7-9-16(25-2)10-8-15)19-17-5-3-4-6-18(17)21-20(22-19)24-11-13-26-14-12-24/h3-10H,11-14H2,1-2H3 |
Clave InChI |
BYYFLAPFOYIQKP-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
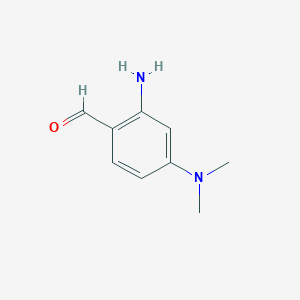
![[1,2,4]Triazolo[1,5-b]pyridazin-6-amine](/img/structure/B8713176.png)
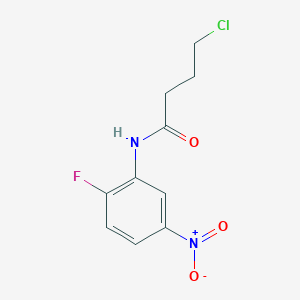


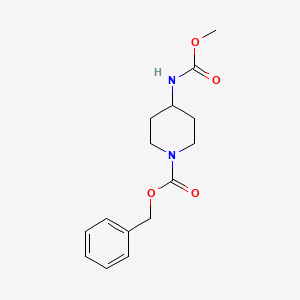
![7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8713209.png)
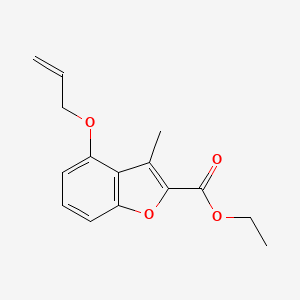
![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)
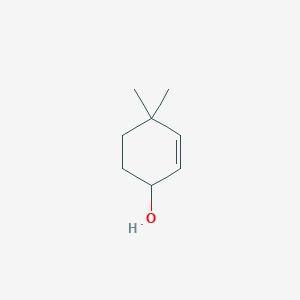
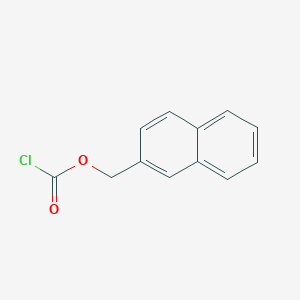
![N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE](/img/structure/B8713239.png)
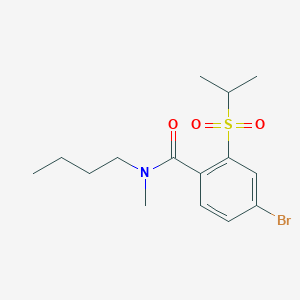
![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
